[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Overview
Description
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a dioxopyrrolidinyl moiety, and a carbamimidothioate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the dioxopyrrolidinyl moiety: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using a chlorinated aromatic compound.
Attachment of the carbamimidothioate group: This step may involve the reaction of an isothiocyanate with an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl moieties.
Reduction: Reduction reactions may target the carbonyl groups in the dioxopyrrolidinyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3-(3,5-Difluorophenyl)propionic acid: A compound with a similar aromatic structure, used in various chemical applications.
Uniqueness
What sets [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
Properties
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-22-12-10-18(11-13-22)14-15-28-26(29-20-7-3-2-4-8-20)34-23-17-24(31)30(25(23)32)21-9-5-6-19(27)16-21/h2-13,16,23H,14-15,17H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSHKDBNFFOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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